2-Piperazin-1-ylpyridine-3-carbaldehyde
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Overview
Description
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde typically involves the reaction of piperazine with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or under reflux conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(1-Piperazinyl)-3-pyridinecarboxylic acid.
Reduction: 2-(1-Piperazinyl)-3-pyridinecarbinol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine derivative with similar structural features but different biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct pharmacological properties.
Uniqueness
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde is unique due to its combination of piperazine and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new drugs and the study of various biochemical pathways.
Properties
CAS No. |
104842-73-1 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
InChI Key |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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